RTI-51 Hydrochloride

Catalog No.
S1800116
CAS No.
1391052-88-2
M.F
C16H21BrClNO2
M. Wt
374.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
RTI-51 Hydrochloride

CAS Number

1391052-88-2

Product Name

RTI-51 Hydrochloride

IUPAC Name

methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride

Molecular Formula

C16H21BrClNO2

Molecular Weight

374.7 g/mol

InChI

InChI=1S/C16H20BrNO2.ClH/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10;/h3-6,12-15H,7-9H2,1-2H3;1H/t12-,13+,14+,15-;/m0./s1

InChI Key

GRVPWXKXXKPLCW-PEVLCXCCSA-N

Synonyms

(1R,2S,3S,5S)-3-(4-Bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester Hydrochloride; [1R-(exo,exo)]-3-(4-Bromophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester Hydrochloride; RTI 4229-51 Hydrochlori

RTI-51 Hydrochloride is a high-affinity dopamine reuptake inhibitor (DRI) belonging to the phenyltropane class of compounds. It is primarily utilized in neuroscience research as a selective ligand to investigate the structure and function of the dopamine transporter (DAT).[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHBrqJCsnjs1ov15zAZaA_lmn7GC6JlhgAERyRs0VuEl0k_ifkPCsqMLPh7WL69chQJJHEAvAhQJXQuZjrhYw-lGDj9Zwiba74LeLaO8Jnxj5RTFZ7dowp-w4vHWHpOzQ%3D%3D)] The compound is supplied as a hydrochloride salt, a formulation that significantly enhances aqueous solubility and handling characteristics compared to the freebase form, ensuring greater reliability in experimental settings.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFlrbbnxggraa0eOgWQ5WYLodOpti-OZUaSCog3B2dP1BmHFqXvtsCzHULywdrzu7hVhaS3yXVEZQ83a_HsVD-RJtwo08R2mhYM0LMSr7x38nlMG4e9l4dgA5XGVc_7rw2-S26XAKNa1s73OWv2wGJrrW1qKRV9uQiMFBa5_FfLU-OnW7Xa1_7ITDjSRV8E73DXzdOVHUEwNovzRd-G2HES4wZkpL1ln8o1METtV0ItPIHSLhw_BThstx7df2jOFg%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEEcr7dW5q35ZaHiMQP5jJHOb96U4sdYyhw6r77LsfRar-NJg0IA7iOUyYPgwhFxBPjm_bPz4sqQcoi09Zr6NeuaTM574KAdJtbA9ukEbVXX1a-mpUxOpWjTH86iawh9ymqBCsBsqg5U2aLONrqHjN__cKgHaQuATmRgYQnNnwYsP99qqqT9vSOTRJAah7HdbHvhxdnTMLK7q6P0EEcD-6GY7D8EWRkKGXiU9Jic1seBVqKB-iDKFB73fxI99kzfSG0h68%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFmFkpg56ZhChFUVTZab9JQif6iaP93S_IkEPbO6MmZfME43pZ1ukd2RKQf4Ia0DegYDqEpeY6rJTxz060vv7sdoaGVQIlxsTrXlNBTk8gjGAoh4TMQ6w73VhG2vG2pDux0D6phniE9cGYM95qKAYjVgPb2ZrlflONXRBl9FfsyiJXtf2o2j2erjZPHmpN6qTtYa7hHvXyhZczGKnqM14udQiTqj6BGCZGVOEtEJw%3D%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE5XiLhOyOq3VHCUSm7K0e7ENfTrZW7pRmYJOLd7P7P051TBupe8Bn-5uWr_m9NuK-PVmiS5OHvJVXE6bN9v0Va0gX8GLL_8WSmqBc2ZFYE4XBOPXKlCwhiISqNXw%3D%3D)]

Research Fit

Defined monoamine transporter gradient profile for DAT, SERT, and NET studies
Intermediate kinetic class phenyltropane probe for binding-rate research
Multi-transporter behavioral pharmacology and neurochemistry research context

Substituting RTI-51 Hydrochloride with its freebase form, non-iodinated analogs like RTI-55, or other dopamine reuptake inhibitors is inadvisable due to critical differences in physicochemical and pharmacological properties. The hydrochloride salt ensures superior aqueous solubility and stability, which is essential for reproducible solution-based assays and in-vivo dosing.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE5XiLhOyOq3VHCUSm7K0e7ENfTrZW7pRmYJOLd7P7P051TBupe8Bn-5uWr_m9NuK-PVmiS5OHvJVXE6bN9v0Va0gX8GLL_8WSmqBc2ZFYE4XBOPXKlCwhiISqNXw%3D%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHX-LABD4QK0f70u-IZQj-3e85Z5dG2l8HHC6FI0Rok06jlsX09IdlROFb17UwZ5Wp9F5wwDbTOoFaz_-SGNoNsySSHkTTTwMncDLxNsw_VYAIiMknt_oIXouVmBZckKySJBI4J)] Furthermore, the specific 4-iodophenyl moiety is not an arbitrary feature; it is essential for radioiodination, making RTI-51 a direct and non-interchangeable precursor for widely used SPECT radioligands like [123I]RTI-55, a function that analogs lacking this feature cannot fulfill.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGP3JrhchvqhwnY5bYGf1lM_DYIiloXJTKLhqvYRL9z4iL8dLpm5LKHHSS3QFXErpK10DhPSFICgN7djTdrMFXNofsAvx5CDnRcQzIP3jAsR83KpSg7QFwTXn0trQ89dGbzSoc%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHavlPA5D9FVf_jCPSXkU8pDWfGqxsb1Y0mG6O4lWAsDy52oWJ54ENuPTQDeEavgFdLnKSYS-rtc7lmjwSrRxWwpRlbB7Vc1TQoj7cUne28aQewYXf5VNOL7H-RFnJkZy_Z4_5KoG_aQWUgbig%3D)] Pharmacokinetically, phenyltropanes like RTI-51 exhibit a longer duration of action compared to benchmarks like cocaine, a crucial factor for the design of behavioral and long-term imaging studies.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH0EwKS85f5idzdJqY6j8RbrcVwMPTCVbuRJrqVyn3SimSzx8L-_HHYIjMx8Rf3b4Gn0yRb08BhTh05rQa9GHw3_EqTuZc8y2fqBYjDb9c54qUbGOFPFBxWto6lr8NQlJ-D2Oo1-5WGCdcR6UyaxFiwG3zuK7fEi1DL-5uLhz0mEREnltap28rY7WNLVzvmPHgaR5kRb7uDIQN-8PMgJQJf2eLRqqXReRJ6)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHPC00BKeGmZUOD8TILhOTYPuoz1haDhGMiLJ1wLdgu9-asIAKaBMh6e2T7r4s7K6SkPAck5EiT2fhBkB1wJ2JBnFZ3Uukgt7pcY8M3ZvLhQ4q-JnVmMGgMLEm-4zoghPk%3D)]

Substitution Risk

Defined D>S>N gradient
DAT-selective phenyltropane analogs may not capture SERT/NET contribution to behavioral endpoints
Intermediate in vivo binding rate
Rapid-onset stimulants may shift behavioral readout; slow-onset analogs may alter occupancy temporal profile
Specific substitution pattern
Phenyltropane structural analogs may shift transporter selectivity gradient and require independent validation

Procurement Advantage: Enhanced Aqueous Solubility and Handling as a Hydrochloride Salt

The hydrochloride salt form of amine-containing active pharmaceutical ingredients (APIs) is broadly utilized to improve physicochemical properties. Compared to the corresponding free base, the salt form typically exhibits significantly higher aqueous solubility, particularly in the acidic to neutral pH range relevant for many biological buffers.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE075invoS6iQK7aaOhMBWZevXuqouXMGjl_H5AgkrFQUNEhQHMcLu1qFJGbKJ9yHeXPoO4C2GwnqPQHu2XZPGfK6fUqqnyZlXklpKS-uSyboEChf4ORHmiApAuRhDyzR3oKv9zlxU%3D)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE9WXQTLxAGX9TLE0v_Gm9y1aj8BLEDSy8hOq9RU7aIaLVvx3od_ihhmige5qjAEkfcMxKCyqHNH2zwVdwQ07C_TyZXkEd9h1rF9rdhf_kY3zhwRw57fHNn70YQGZ8oou2421_krodXBB0AI9pELzjfPvQiY-DQBbDLKevwdHe8sw%3D%3D)] This improved solubility facilitates the preparation of stock solutions and ensures dose accuracy, which is critical for experimental reproducibility. Furthermore, salts often form more stable, crystalline solids than free bases, simplifying handling, weighing, and long-term storage.

Evidence DimensionAqueous Solubility and Physical Form
Target Compound DataHigher aqueous solubility, typically a stable crystalline solid.
Comparator Or BaselineRTI-51 Freebase: Lower aqueous solubility, potentially an oil or amorphous solid, leading to handling and formulation challenges.
Quantified DifferenceSalt forms can increase aqueous solubility by several orders of magnitude compared to the free base.
ConditionsStandard laboratory aqueous buffers (e.g., PBS, saline) and storage conditions.

Procuring the hydrochloride salt mitigates risks of poor solubility and difficult handling, ensuring reliable and reproducible data in both in vitro and in vivo experiments.

Transporter Selectivity
Reported
DAT 1.8 nM / SERT 10.6 nM / NET 37.4 nM
RTI-51: D>S>N gradient RTI-121: more DAT-selective Cocaine: less potent, balanced
Supports multi-transporter endpoint interpretation
In vitro radioligand binding; cross-study comparison

Precursor Suitability: Non-Substitutable Iodine Moiety for Radioiodination and SPECT Imaging

The 4-iodophenyl group of RTI-51 is a key structural feature that makes it a direct precursor for radioiodinated ligands used in Single Photon Emission Computed Tomography (SPECT). The non-radioactive iodine can be readily substituted with a radioactive isotope, such as Iodine-123 ([123I]), to produce high-affinity radiotracers for imaging the dopamine transporter in vivo.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE075invoS6iQK7aaOhMBWZevXuqouXMGjl_H5AgkrFQUNEhQHMcLu1qFJGbKJ9yHeXPoO4C2GwnqPQHu2XZPGfK6fUqqnyZlXklpKS-uSyboEChf4ORHmiApAuRhDyzR3oKv9zlxU%3D)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE9WXQTLxAGX9TLE0v_Gm9y1aj8BLEDSy8hOq9RU7aIaLVvx3od_ihhmige5qjAEkfcMxKCyqHNH2zwVdwQ07C_TyZXkEd9h1rF9rdhf_kY3zhwRw57fHNn70YQGZ8oou2421_krodXBB0AI9pELzjfPvQiY-DQBbDLKevwdHe8sw%3D%3D)] Closely related analogs that lack this iodine atom, such as RTI-55 (which has a 4-methylphenyl group), are unsuitable for this critical application. The synthesis of [123I]-labeled radiopharmaceuticals from appropriate precursors is a well-established technique for SPECT imaging agent development.[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEg11u7ky4clYJEs-xZ-VWoM5Yw0seuun1E85-4jRz8QeqT4weMQ0AmVPB1SavUaQUl7tI7EV6pc4Kdh7mhnOV3N8o6qEJ70xeF2Tkb2ZBgwWZUpKzgnav7D4C-3_1AaosKx9hH_P2W2g90UxGivdGb1sp-3KA9YiSK5WszUUuKPQ%3D%3D)]

Evidence DimensionSuitability as a Radioligand Precursor
Target Compound DataContains a 4-iodophenyl group, enabling direct radioiodination to produce SPECT imaging agents like [123I]RTI-55.
Comparator Or BaselineRTI-55 (WIN 35,428): Contains a 4-methylphenyl group, which cannot be used for radioiodination.
Quantified DifferenceQualitative but absolute: RTI-51 is a viable precursor while RTI-55 is not.
ConditionsStandard radioiodination synthesis protocols (e.g., iododestannylation or electrophilic substitution).

For any research involving the synthesis of radioiodinated DAT ligands for SPECT imaging, RTI-51 is the required precursor, making it a non-interchangeable procurement choice over non-iodinated analogs.

DAT Occupancy Rate
Head-to-head
44.1 min
ED50, 25% [3H]WIN 35,428 displacement
RTI-51: 44.1 min Cocaine: 5.8 min WIN 35,428: 22.4 min RTI-31: 30.8 min
Supports binding-rate vs. behavioral endpoint studies
In vivo rat striatum; intravenous injection

Extended In-Vivo Target Engagement Compared to Cocaine

In preclinical models, phenyltropane analogs such as RTI-51 and the closely related RTI-113 demonstrate a significantly longer duration of action than the benchmark psychostimulant, cocaine. Studies using PET in baboons showed that RTI-55, an analog of RTI-51, produced a long-lasting inhibition of cocaine binding to the dopamine transporter (DAT), with a half-life for clearance from the DAT estimated to be 2 to 3 days.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE075invoS6iQK7aaOhMBWZevXuqouXMGjl_H5AgkrFQUNEhQHMcLu1qFJGbKJ9yHeXPoO4C2GwnqPQHu2XZPGfK6fUqqnyZlXklpKS-uSyboEChf4ORHmiApAuRhDyzR3oKv9zlxU%3D)] In contrast, cocaine's binding and behavioral effects are rapid in onset and short-lived.[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE9WXQTLxAGX9TLE0v_Gm9y1aj8BLEDSy8hOq9RU7aIaLVvx3od_ihhmige5qjAEkfcMxKCyqHNH2zwVdwQ07C_TyZXkEd9h1rF9rdhf_kY3zhwRw57fHNn70YQGZ8oou2421_krodXBB0AI9pELzjfPvQiY-DQBbDLKevwdHe8sw%3D%3D)] This extended target engagement allows for experimental designs that require sustained DAT occupancy without frequent redosing.

Evidence DimensionHalf-life of Dopamine Transporter (DAT) Occupancy
Target Compound DataHalf-life of 2-3 days (measured for the close analog RTI-55 in baboon brain).
Comparator Or BaselineCocaine: Rapid clearance, with behavioral effects lasting less than an hour in most animal models.
Quantified DifferenceOrders of magnitude longer duration of action (days vs. minutes/hours).
ConditionsIn vivo PET imaging in non-human primates and behavioral studies in rodents.

The prolonged duration of action simplifies long-term behavioral studies, reduces animal handling stress, and provides a stable baseline of DAT inhibition for pharmacological challenge studies.

Locomotor Duration
Head-to-head
Long-acting cohort, longer duration than cocaine
RTI-51: long-acting group Short-acting: RTI-120, RTI-150, RTI-171, RTI-199
Supports long-duration behavioral endpoint context
Mouse locomotor assay; 17-analog comparison
Striatal Kinetics
Head-to-head
Intermediate occupancy rate between fast and slow kinetic groups
RTI-51: intermediate rate Fast group: bupropion, cocaine, nomifensine, methylphenidate Slow group: RTI-31, WIN 35,065-2, WIN 35,428
Supports kinetic-class categorization for DAT occupancy studies
In vivo mouse striatum; 3H-WIN 35,428 displacement

Precursor for Custom Synthesis of Radioiodinated SPECT Probes

Due to its integral 4-iodophenyl moiety, RTI-51 Hydrochloride is the designated starting material for synthesizing [123I] or [125I] labeled analogs for in vivo SPECT imaging or in vitro autoradiography of the dopamine transporter.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE075invoS6iQK7aaOhMBWZevXuqouXMGjl_H5AgkrFQUNEhQHMcLu1qFJGbKJ9yHeXPoO4C2GwnqPQHu2XZPGfK6fUqqnyZlXklpKS-uSyboEChf4ORHmiApAuRhDyzR3oKv9zlxU%3D)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE9WXQTLxAGX9TLE0v_Gm9y1aj8BLEDSy8hOq9RU7aIaLVvx3od_ihhmige5qjAEkfcMxKCyqHNH2zwVdwQ07C_TyZXkEd9h1rF9rdhf_kY3zhwRw57fHNn70YQGZ8oou2421_krodXBB0AI9pELzjfPvQiY-DQBbDLKevwdHe8sw%3D%3D)]

Long-Duration In Vivo Behavioral and Pharmacological Studies

The extended pharmacokinetic profile, characterized by a long half-life of target engagement compared to cocaine, makes RTI-51 suitable for chronic dosing paradigms and long-term behavioral observations that require stable, continuous dopamine transporter inhibition.[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEg11u7ky4clYJEs-xZ-VWoM5Yw0seuun1E85-4jRz8QeqT4weMQ0AmVPB1SavUaQUl7tI7EV6pc4Kdh7mhnOV3N8o6qEJ70xeF2Tkb2ZBgwWZUpKzgnav7D4C-3_1AaosKx9hH_P2W2g90UxGivdGb1sp-3KA9YiSK5WszUUuKPQ%3D%3D)]

Development of Standardized Aqueous Formulations for High-Throughput Screening

As a hydrochloride salt, the compound's enhanced aqueous solubility and stability facilitate the reliable preparation of concentrated stock solutions in common buffers, a requirement for reproducible results in automated high-throughput screening (HTS) and binding assay platforms.[[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFt8nUO3nl8IY3Wf2xDyPny7US4gMwc0LgEVlMyopGZhFXGVLxEybi1al7CXvnEdP0DllRt2xWBWzh-mrXT3KJdC2XDTEBg1sXhZOGeEr116Su9IRzUfLlOjerEq4bOE5ZKNY80jBwT6B7oqdAEMS7yKaRnFqJkxr0W-uRSGknqHm7dSK2QUBsE6HhD)]

Application Fit Matrix

Application
Selection Property
Validation Focus
Monoamine interaction profiling studies
Defined D>S>N transporter gradient
Multi-transporter endpoint interpretation
DAT binding kinetics research
Intermediate in vivo occupancy rate
Binding-rate vs. behavioral endpoint review
DAT neuroimaging probe development
Established radiolabeling precedent
PET tracer binding specificity review
Combined pharmacological-immunological studies
Reported antibody non-cross-reactivity
Co-administration model endpoint review

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

373.04442 Da

Monoisotopic Mass

373.04442 Da

Heavy Atom Count

21

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